4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester
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Overview
Description
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group, a cyclopropyl group, and a quinoline core, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Fluorophenyl Group: This step involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated quinoline intermediate.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-cyclopropylquinoline-3-carboxylic Acid Methyl Ester
- 4-(4-Bromophenyl)-2-cyclopropylquinoline-3-carboxylic Acid Methyl Ester
- 4-(4-Methylphenyl)-2-cyclopropylquinoline-3-carboxylic Acid Methyl Ester
Uniqueness
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The deuterium labeling (d5) also provides advantages in pharmacokinetic studies by allowing for precise tracking and analysis in biological systems.
Properties
CAS No. |
1346598-23-9 |
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Molecular Formula |
C20H16FNO2 |
Molecular Weight |
326.382 |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3/i6D2,7D2,13D |
InChI Key |
RNXQZVFWKIPEOJ-GEXSZOTCSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F |
Synonyms |
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylic-d5 Acid Methyl Ester; Methyl 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate-d5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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